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Abstract

Vinyl triflates have emerged as remarkably versatile and highly reactive intermediates in
modern organic synthesis. Their unique electronic properties, stemming from the potent
electron-withdrawing trifluoromethanesulfonyl group, render them excellent electrophiles in a
myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide
provides a comprehensive overview of the historical discovery and development of vinyl
triflate chemistry, detailing its conceptual origins and the key advancements that have
solidified its place in the synthetic chemist's toolbox. The content delves into the core aspects
of their synthesis from carbonyl compounds and alkynes, and their subsequent application in
seminal cross-coupling reactions including the Suzuki-Miyaura, Stille, Heck, and Sonogashira
reactions, as well as carbonylation and trifluoromethylation processes. This guide is intended to
be a practical resource, offering detailed experimental protocols for key transformations,
guantitative data summarized in comparative tables, and mechanistic insights visualized
through signaling pathway diagrams.

Historical Overview: From Curiosity to Cornerstone
of Synthesis

The journey of vinyl triflate chemistry began in the late 1960s, a period of burgeoning interest
in reactive intermediates. The pioneering work of Professor Peter J. Stang was instrumental in
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the discovery and development of this field.[1] Initially explored for their potential to generate

highly reactive vinyl cations, the synthetic utility of vinyl triflates soon became apparent.[2]

A Timeline of Key Developments:

1969: The first synthesis of a vinyl triflate is reported, opening the door to the investigation
of their reactivity.

Early 1970s: Stang and his coworkers extensively study the solvolysis of vinyl triflates,
providing compelling evidence for the existence of vinyl cations as reaction intermediates.[3]

Late 1970s - Early 1980s: The focus begins to shift towards the synthetic applications of
vinyl triflates as stable, yet reactive, vinylating agents. Stang and others demonstrate their
utility in various organic transformations.[4][5][6]

Mid-1980s onwards: The true synthetic power of vinyl triflates is unleashed with the advent
of palladium-catalyzed cross-coupling reactions. Their ability to readily undergo oxidative
addition to low-valent palladium complexes makes them ideal substrates for reactions like
the Stille, Suzuki-Miyaura, and Heck couplings. This development transforms them from
academic curiosities into indispensable tools for the construction of complex molecules.

1990s - Present: The scope of vinyl triflate chemistry continues to expand with the
development of new synthetic methods, including stereoselective syntheses and novel
transition-metal-catalyzed reactions. Their applications in natural product synthesis,
materials science, and drug discovery become widespread. Recent advancements have also
explored their use in radical reactions.[4][7]

Synthesis of Vinyl Triflates

The two primary and most versatile methods for the preparation of vinyl triflates involve the

triflation of enolates derived from carbonyl compounds and the direct addition of triflic acid to

alkynes.

From Ketones and Other Carbonyl Compounds

This is the most common method for synthesizing vinyl triflates. It involves the deprotonation

of a ketone with a suitable base to form an enolate, which is then trapped with a triflating agent,
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typically trifluoromethanesulfonic anhydride (Tf20). The choice of base and reaction conditions
can influence the regioselectivity of enolate formation, allowing for the synthesis of either the
kinetic or thermodynamic vinyl triflate.

This protocol is adapted from the work of Specklin et al. for the highly stereoselective synthesis
of Z-vinyl triflates.[8]

Materials:

e 1,3-Diketone (1.0 equiv)

Lithium triflate (LiOTf) (1.1 equiv)

Triethylamine (EtsN) (1.2 equiv)

Trifluoromethanesulfonic anhydride (Tf20) (1.1 equiv)

Dichloromethane (CH2Clz2), anhydrous
Procedure:

e To a stirred solution of the 1,3-diketone in anhydrous dichloromethane at 0 °C under an inert
atmosphere (e.g., argon or nitrogen), add lithium triflate.

e Stir the mixture for 10 minutes to allow for precoordination.
e Add triethylamine dropwise to the solution.

 After stirring for another 10 minutes, add trifluoromethanesulfonic anhydride dropwise. The
reaction is typically complete within 30 minutes.

e Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to afford the desired
Z-vinyl triflate.

From Alkynes

The addition of triflic acid (TfOH) to alkynes provides a direct route to vinyl triflates. This
method is particularly useful for terminal alkynes, which typically yield the corresponding 1-
alkenyl triflates.

This protocol is a general procedure for the synthesis of vinyl triflates from terminal alkynes.[9]
Materials:

o Terminal alkyne (1.0 equiv)

o Trifluoromethanesulfonic acid (TfOH) (1.1 equiv)

o Dichloromethane (CH2Cl2), anhydrous

Procedure:

» Dissolve the terminal alkyne in anhydrous dichloromethane and cool the solution to -78 °C
under an inert atmosphere.

e Slowly add trifluoromethanesulfonic acid to the stirred solution.

» Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the
reaction progress by TLC.

o Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous
solution of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.
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Key Reactions of Vinyl Triflates

The high reactivity of the C-OTf bond makes vinyl triflates excellent substrates for a wide
range of transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds
between a vinyl triflate and an organoboron compound, typically a boronic acid or ester, in the
presence of a palladium catalyst and a base.

Materials:

Vinyl triflate (1.0 equiv)

Arylboronic acid (1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv)

Sodium carbonate (Na2COs) (2.0 equiv)

Toluene/Ethanol/Water mixture (e.g., 4:1:1)

Procedure:

In a flask equipped with a reflux condenser, combine the vinyl triflate, arylboronic acid, and
sodium carbonate.

o Add the solvent mixture and degas the solution by bubbling argon or nitrogen through it for
15-20 minutes.

e Add the palladium catalyst to the mixture.

o Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is
consumed (monitored by TLC or GC-MS).

e Cool the reaction mixture to room temperature and dilute with ethyl acetate.

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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« Filter and concentrate the solution under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a vinyl triflate
with an organostannane reagent.

Materials:

Vinyl triflate (1.0 equiv)

Organostannane (e.qg., tributyl(vinyl)tin) (1.1 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [PdCI2(PPhs)2] (0.03 equiv)

Lithium chloride (LiCl) (3.0 equiv)

Anhydrous N,N-dimethylformamide (DMF)
Procedure:

» To a solution of the vinyl triflate and lithium chloride in anhydrous DMF under an inert
atmosphere, add the palladium catalyst.

e Add the organostannane reagent to the mixture.

e Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is
complete.

e Cool the mixture to room temperature and dilute with diethyl ether.

e Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove
tin byproducts, followed by washing with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

 Purify the product by flash column chromatography.
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Heck Reaction

The Heck reaction forms a new carbon-carbon bond by coupling a vinyl triflate with an alkene
in the presence of a palladium catalyst and a base.

Materials:

 Vinyl triflate (1.0 equiv)

o Alkene (e.g., styrene) (1.5 equiv)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 equiv)
o Triphenylphosphine (PPhs) (0.04 equiv)

e Triethylamine (EtsN) (1.5 equiv)

e Anhydrous acetonitrile (MeCN)

Procedure:

In a reaction vessel, dissolve the vinyl triflate, alkene, and triethylamine in anhydrous
acetonitrile.

o Degas the solution with an inert gas.
e Add the palladium acetate and triphenylphosphine.
e Heat the reaction mixture to reflux (around 80 °C) and monitor its progress.

o After completion, cool the mixture and filter it through a pad of Celite to remove the palladium
catalyst.

Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp?) bond between a terminal
alkyne and a vinyl triflate, catalyzed by a palladium complex and a copper(l) co-catalyst.
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Materials:

Vinyl triflate (1.0 equiv)

Terminal alkyne (1.2 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [PdClz(PPhs)2] (0.02 equiv)

Copper(l) iodide (Cul) (0.04 equiv)

Triethylamine (EtsN) or another suitable amine base and solvent

Procedure:

Dissolve the vinyl triflate and terminal alkyne in triethylamine under an inert atmosphere.
e Add the palladium and copper catalysts to the solution.

« Stir the reaction mixture at room temperature or with gentle heating until the starting
materials are consumed.

 Dilute the reaction mixture with diethyl ether and filter through Celite.
o Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
e Dry the organic layer, filter, and concentrate.

 Purify the resulting enyne by flash chromatography.

Carbonylation

Vinyl triflates can undergo palladium-catalyzed carbonylation in the presence of carbon
monoxide and a nucleophile (e.g., an alcohol or amine) to produce a,B3-unsaturated esters or
amides, respectively.

Trifluoromethylation

Recent advancements have demonstrated the utility of vinyl triflates in trifluoromethylation
reactions, providing access to valuable trifluoromethyl-containing building blocks.[7]
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Quantitative Data

The following tables summarize representative quantitative data for the key reactions of vinyl
triflates, showcasing their broad substrate scope and efficiency.

Table 1: Synthesis of Vinyl Triflates

Starting Base/Rea . .
. Solvent Temp (°C) Time (h) Yield (%) Ref.
Material gent

Cyclohexa
LDA, Tf20 THF -781t0 0 1 85 -
none

2_
Methylcycl

LDA, Tf20 THF -78 0.5 92 -
ohexanone

(kinetic)

2-
Methylcycl

EtsN, Tf20 CH2Cl2 25 2 88 -
ohexanone

(thermo)

Phenylacet
TfOH CHzCl2 -781t0 25 15 90 [9]
ylene

1-Octyne  TfOH CH:Cl2 -78 10 25 1.5 85 [9]

Table 2: Suzuki-Miyaura Coupling of Vinyl Triflates
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Vinyl Boronic Temp Yield
. . Catalyst Base Solvent Ref.
Triflate Acid (°C) (%)
1-
Toluene/
Cyclohex  Phenylbo  Pd(PPhs)
o Na2COs EtOH/H2 80 92 -
enyl ronic acid 4 o
triflate
2-Methyl-  4-
1- Methox Pd(dppf
Y (dppf) KsPOa Dioxane 100 88 -
propenyl phenylbo  Cl2
triflate ronic acid
(2)-1,2- Vinylboro
Diphenyl nic acid Pd(PPhs)
. . Naz2COs THF/H20 70 85 -
vinyl pinacol 4
triflate ester
Table 3: Stille Coupling of Vinyl Triflates
. Organo .
Vinyl . Temp Yield
. stannan Catalyst Additive Solvent Ref.
Triflate (°C) (%)
e
1-
Cyclohex  Tributyl(vi PdCIlz(PP ]
_ LiCl DMF 80 95 -
enyl nyltin hs)2
triflate
4-tert-
Butyl-1- )
Tributyl(p  Pd(PPhs)
cyclohex ) - THF 65 87 -
henyl)tin 4
enyl
triflate
1- Trimethyl
_ Pd(PPhs)
Phenylvi (phenylet Cul DMF 25 90 -
nyl triflate  hynyl)tin
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Table 4: Heck Reaction of Vinyl Triflates

Vinyl Temp Yield
. Alkene Catalyst Base Solvent Ref.
Triflate (°C) (%)
1-
Cyclohex Pd(OAc)2
Styrene EtsN MeCN 80 88 -
enyl /PPhs
triflate
4-tert-
Butyl-1-
Ethyl Pd(OAc)2
cyclohex EtsN DMF 100 91 -
acrylate /P(o-tol)3
enyl
triflate
1- 2,3-
) ) Pd(OAc):  Proton 75 (96%
Phenylvi Dihydrofu Benzene 80 -
/BINAP Sponge ee)

nyl triflate  ran

Table 5: Sonogashira Coupling of Vinyl Triflates

Vinyl Pd Cu Base/So Temp Yield
. Alkyne Ref.
Triflate Catalyst Catalyst Ivent (°C) (%)
1-
Cyclohex Phenylac  PdClz(PP
Cul EtsN 25 94 -
enyl etylene hs)2
triflate
2-Methyl-
1- Pd(PPhs) Piperidin
1-Hexyne Cul 50 89 -
propenyl 4 e
triflate
1- Trimethyl
. _ PdClz(dp EtsN/DM
Phenylvi silylacetyl H Cul F 60 92 -
p

nyl triflate  ene
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Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the
generally accepted catalytic cycles for the key cross-coupling reactions of vinyl triflates.

General Catalytic Cycle for Cross-Coupling Reactions

R-Pd(Il)(OTf)Ln R-Pd(Il)-R'Ln

Transmetalation

Oxidative
Addition

Reductive
Elimination

=
\

Pd(O)LN

Click to download full resolution via product page

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Mechanism
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Pd(O)L2 R'B(OR)2

Oxidative Addition

(R-OTf) Activation

R-Pd(II)(OTf)L2 Reductive Elimination [R'B(OR)2(OH)]~

Transmetalation

R-Pd(Il)(R)L2

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Heck Reaction Mechanism
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Caption: Catalytic cycle of the Heck reaction.

Conclusion

The discovery and development of vinyl triflate chemistry represent a significant milestone in
synthetic organic chemistry. From their initial investigation as precursors to vinyl cations, they
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have evolved into indispensable building blocks for the construction of complex molecular
architectures. Their high reactivity and broad functional group tolerance in a multitude of
palladium-catalyzed cross-coupling reactions have made them a favorite among synthetic
chemists in academia and industry. The continued exploration of their reactivity, particularly in
the realm of stereoselective transformations and novel catalytic systems, promises to further
expand their synthetic utility and solidify their importance in the years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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